2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17874866
InChI: InChI=1S/C10H9N3O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol

CAS No.:

Cat. No.: VC17874866

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol -

Specification

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name 2-methyl-4-pyridin-4-yl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H9N3O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14)
Standard InChI Key JRTGCTYZQKROBA-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC(=O)N1)C2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol (IUPAC name: 2-methyl-4-(pyridin-4-yl)-1H-pyrimidin-6-one) has the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol . The pyrimidine ring is fused with a pyridine substituent, creating a planar aromatic system that facilitates interactions with biological targets. Key structural features include:

  • Hydroxyl group at position 4: Enhances hydrogen-bonding capacity and solubility.

  • Methyl group at position 2: Contributes to steric effects and metabolic stability.

  • Pyridin-4-yl group at position 6: Introduces aromaticity and π-π stacking potential .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.20 g/mol
logP (xlogP)0.15 (pH 7)
Topological Polar Surface Area59 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol typically involves multi-step organic reactions, often starting with the formation of the pyrimidine core followed by functionalization. A representative approach includes:

  • Pyrimidine Ring Formation: Cyclization of thiourea or urea derivatives with α,β-unsaturated carbonyl compounds under basic conditions .

  • Suzuki-Miyaura Coupling: Introduction of the pyridin-4-yl group via palladium-catalyzed cross-coupling using pyridin-4-yl boronic acid .

  • Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group at position 4 .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
Pyrimidine cyclizationKOH, ethanol, reflux60–70%
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C75–85%
HydroxylationLiOH, THF/H₂O, rt90%

Industrial Scalability

Industrial production may employ continuous flow reactors to optimize yield and reduce waste. For instance, the Suzuki coupling step benefits from flow chemistry, achieving higher throughput and purity compared to batch processes .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exhibits moderate aqueous solubility (0.5–1.2 mg/mL at pH 7) due to its polar hydroxyl and pyridine groups. It is stable under ambient conditions but degrades under strong acidic or basic environments, necessitating storage in inert atmospheres .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.60 (d, 2H, pyridine-H), 7.40 (d, 2H, pyridine-H), 6.85 (s, 1H, pyrimidine-H), 2.45 (s, 3H, CH₃) .

  • IR (KBr): 3200 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) .

Cell LineGI₅₀ (10 μM)Mechanism
HCT-116 (Colorectal)40.87%Caspase-3 activation
SK-BR-3 (Breast)46.14%Bcl-2 downregulation

ADME-Tox Profile

Predictive models indicate favorable drug-likeness:

  • logP: 0.15–0.61 (optimal for oral bioavailability) .

  • CYP450 Inhibition: Low risk of off-target interactions .

  • hERG Binding: Minimal cardiotoxicity risk .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for developing kinase inhibitors. Structural modifications, such as replacing the hydroxyl group with amino or fluorinated moieties, enhance potency and selectivity .

Combination Therapies

Synergistic effects with paclitaxel and cisplatin have been observed in NSCLC models, reducing IC₅₀ values by 30–40% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator